molecular formula C9H12N2O2 B189090 N,N,2-trimethyl-4-nitroaniline CAS No. 32417-74-6

N,N,2-trimethyl-4-nitroaniline

Cat. No. B189090
CAS RN: 32417-74-6
M. Wt: 180.2 g/mol
InChI Key: WQMWMGANNDSYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2-trimethyl-4-nitroaniline, also known as TMA, is a chemical compound with the molecular formula C10H13N2O2. It is a yellow crystalline solid that is commonly used in scientific research applications. TMA is an important intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of N,N,2-trimethyl-4-nitroaniline is not well understood. However, it is believed to act as a weak inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which can have various physiological effects.

Biochemical And Physiological Effects

N,N,2-trimethyl-4-nitroaniline has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, anti-inflammatory, and antipyretic effects. N,N,2-trimethyl-4-nitroaniline has also been shown to have anticonvulsant properties and to be effective in the treatment of epilepsy. In addition, N,N,2-trimethyl-4-nitroaniline has been shown to have antimicrobial properties and to be effective against various bacterial and fungal infections.

Advantages And Limitations For Lab Experiments

One of the advantages of using N,N,2-trimethyl-4-nitroaniline in lab experiments is its stability. N,N,2-trimethyl-4-nitroaniline is a relatively stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, one of the limitations of using N,N,2-trimethyl-4-nitroaniline in lab experiments is its toxicity. N,N,2-trimethyl-4-nitroaniline is a toxic compound that can be harmful if ingested or inhaled. Therefore, it should be handled with care and appropriate safety measures should be taken when working with N,N,2-trimethyl-4-nitroaniline.

Future Directions

There are several future directions for the research on N,N,2-trimethyl-4-nitroaniline. One area of research is the development of new drugs based on the structure of N,N,2-trimethyl-4-nitroaniline. N,N,2-trimethyl-4-nitroaniline can be used as a starting material in the synthesis of various organic compounds, including drugs. Another area of research is the study of the mechanism of action of N,N,2-trimethyl-4-nitroaniline. Further research is needed to understand the exact mechanism of action of N,N,2-trimethyl-4-nitroaniline and its effects on various physiological processes. Finally, there is a need for more research on the toxicity of N,N,2-trimethyl-4-nitroaniline and its potential environmental impact.

Synthesis Methods

N,N,2-trimethyl-4-nitroaniline can be synthesized by the reaction of 2,4-dinitrochlorobenzene with dimethylamine in the presence of a base. The product is then subjected to a reduction reaction with zinc dust and acetic acid to yield N,N,2-trimethyl-4-nitroaniline. The overall reaction can be represented as follows:
2,4-dinitrochlorobenzene + dimethylamine + base → N,N-dimethyl-2,4-dinitroaniline
N,N-dimethyl-2,4-dinitroaniline + zinc dust + acetic acid → N,N,2-trimethyl-4-nitroaniline

Scientific Research Applications

N,N,2-trimethyl-4-nitroaniline has been widely used in scientific research as a model compound for studying the mechanism of action of various organic compounds. It is commonly used as a reference compound in the development of new drugs and as a standard in analytical chemistry. N,N,2-trimethyl-4-nitroaniline is also used as a starting material in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

properties

CAS RN

32417-74-6

Product Name

N,N,2-trimethyl-4-nitroaniline

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

N,N,2-trimethyl-4-nitroaniline

InChI

InChI=1S/C9H12N2O2/c1-7-6-8(11(12)13)4-5-9(7)10(2)3/h4-6H,1-3H3

InChI Key

WQMWMGANNDSYBY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C

Other CAS RN

32417-74-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.